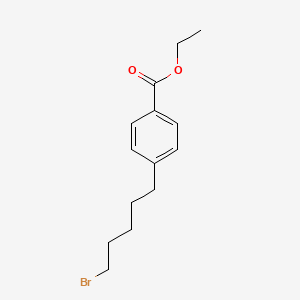
Ethyl 4-(5-bromopentyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-bromopentyl)benzoate: is an organic compound with the molecular formula C14H19BrO2 It consists of a benzoate ester linked to a bromopentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(5-bromopentyl)benzoate typically involves the esterification of 4-(5-bromopentyl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Ethyl 4-(5-bromopentyl)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 4-(5-substituted-pentyl)benzoate derivatives.
Reduction: Formation of 4-(5-bromopentyl)benzyl alcohol.
Oxidation: Formation of 4-(5-bromopentyl)benzoic acid.
Applications De Recherche Scientifique
Ethyl 4-(5-bromopentyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of substitution and reduction reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(5-bromopentyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the pentyl chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromobenzoate: Similar structure but lacks the pentyl chain, making it less versatile in certain reactions.
Ethyl 4-(bromomethyl)benzoate: Contains a shorter bromomethyl chain, affecting its reactivity and applications.
Ethyl 4-(5-chloropentyl)benzoate: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: Ethyl 4-(5-bromopentyl)benzoate is unique due to its longer bromopentyl chain, which provides greater flexibility and reactivity in synthetic applications. The presence of both ester and bromine functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
80305-88-0 |
|---|---|
Formule moléculaire |
C14H19BrO2 |
Poids moléculaire |
299.20 g/mol |
Nom IUPAC |
ethyl 4-(5-bromopentyl)benzoate |
InChI |
InChI=1S/C14H19BrO2/c1-2-17-14(16)13-9-7-12(8-10-13)6-4-3-5-11-15/h7-10H,2-6,11H2,1H3 |
Clé InChI |
PKLNRZMONCSSHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
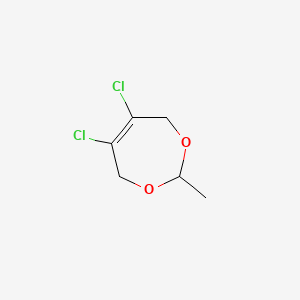

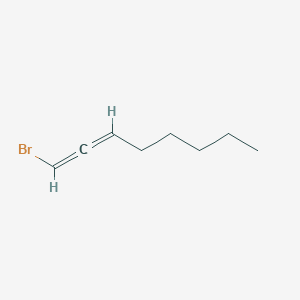
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
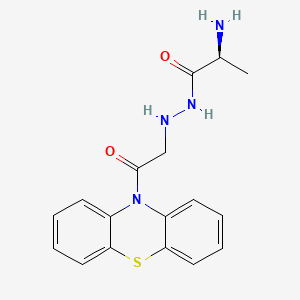
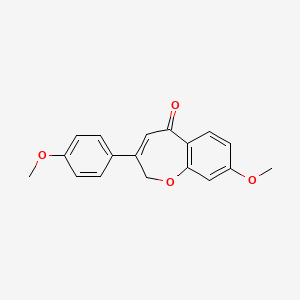
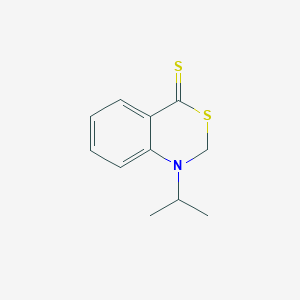

![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
